molecular formula C22H20N6O2 B11980195 3-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methyleneamino]-1H-pyrazole-5-carboxamide

3-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methyleneamino]-1H-pyrazole-5-carboxamide

Cat. No.: B11980195
M. Wt: 400.4 g/mol
InChI Key: AGLGFXQYOKXBLY-YDZHTSKRSA-N
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Description

3-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methyleneamino]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methyleneamino]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as 1,3-disulfonic acid imidazolium tetrachloroaluminate . The reaction conditions often include moderate temperatures and the use of organic solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methyleneamino]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methyleneamino]-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methyleneamino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methyleneamino]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N6O2

Molecular Weight

400.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H20N6O2/c1-14-21(15(2)28(27-14)17-6-4-3-5-7-17)19-12-20(25-24-19)22(30)26-23-13-16-8-10-18(29)11-9-16/h3-13,29H,1-2H3,(H,24,25)(H,26,30)/b23-13+

InChI Key

AGLGFXQYOKXBLY-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O

Origin of Product

United States

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